ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)benzoate
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Description
Ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)benzoate is a useful research compound. Its molecular formula is C17H17N3O5 and its molecular weight is 343.339. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Synthetic Methodologies
The synthesis of compounds structurally related to "Ethyl 4-(2-(cyclopropanecarboxamido)oxazole-4-carboxamido)benzoate" involves complex reactions, such as the use of Grignard reagents, cyclization processes, and reactions under microwave-promoted conditions. These methodologies highlight the compound's role in facilitating the development of heterocyclic compounds, which are crucial in medicinal chemistry for their diverse biological activities (Grigoryan et al., 2011).
Structural Studies
The detailed structural and spectral characterization of related compounds, such as ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate, provides insights into the molecular configurations, stabilizing interactions, and potential for further chemical modifications. These studies are foundational for understanding the chemical behavior and reactivity of these compounds, which is critical for their application in drug design and synthesis (Heng-Shan Dong & B. Quan, 2000).
Biological Activities and Applications
Antimicrobial and Antioxidant Properties
Research into the antimicrobial and antioxidant activities of derivatives highlights the potential therapeutic applications of these compounds. The identification of molecules with significant antibacterial, antifungal, and antioxidant properties underscores the importance of this class of compounds in developing new treatments for infectious diseases and conditions related to oxidative stress (Raghavendra et al., 2016).
Antiplatelet and Anticancer Activities
The synthesis and evaluation of derivatives for their selective biological activities, such as antiplatelet and anticancer effects, demonstrate the versatility and potential of these compounds in medicinal chemistry. The structure-activity relationship (SAR) studies provide valuable insights into the functional groups contributing to these activities, paving the way for the development of novel drug candidates (Hua-Sin Chen et al., 2008).
Properties
IUPAC Name |
ethyl 4-[[2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-2-24-16(23)11-5-7-12(8-6-11)18-15(22)13-9-25-17(19-13)20-14(21)10-3-4-10/h5-10H,2-4H2,1H3,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFAOKYKWBBDEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.